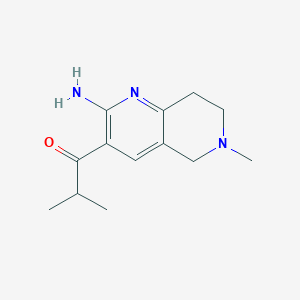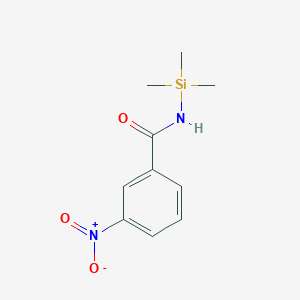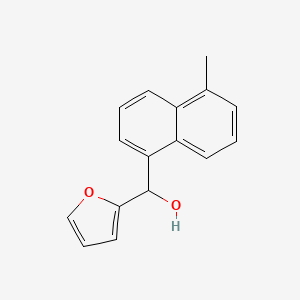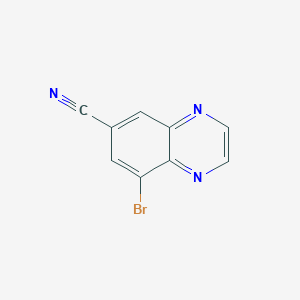
2-(6-(Pyridin-4-yl)-1H-indol-3-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-(ピリジン-4-イル)-1H-インドール-3-イル)アセトニトリルは、ピリジン環とインドール部分構造がアセトニトリル基を介して結合した有機化合物です。
製造方法
合成経路と反応条件
2-(6-(ピリジン-4-イル)-1H-インドール-3-イル)アセトニトリルの合成は、通常、4-クロロピリジン塩酸塩と2-シアノ-2-(ピリジン-4-イル)酢酸エチルを反応させて脱カルボキシル化反応を行うことで行われます。 この反応は、ジメチルスルホキシド (DMSO) 中で塩化リチウムを触媒として、100°C から 160°C の温度で 90 分から 180 分間行われます 。得られた生成物は、ろ過および乾燥によって精製して目的の化合物を得ます。
工業生産方法
この化合物の工業生産方法は、実験室での合成と同様ですが、より大量に対応するためにスケールアップされています。このプロセスでは、同じ反応物と条件を使用しますが、効率と収率を確保するために工業用機器が使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Pyridin-4-yl)-1H-indol-3-yl)acetonitrile typically involves the reaction of 4-chloropyridine hydrochloride with ethyl 2-cyano-2-(pyridin-4-yl)acetic ester through a decarboxylation reaction. The reaction is carried out in dimethyl sulfoxide (DMSO) with lithium chloride as a catalyst at temperatures ranging from 100°C to 160°C for 90 to 180 minutes . The resulting product is then purified by filtration and drying to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and yield.
化学反応の分析
反応の種類
2-(6-(ピリジン-4-イル)-1H-インドール-3-イル)アセトニトリルは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応する酸化物を生成するために酸化される可能性があります。
還元: 還元反応は、ニトリル基をアミンに変換することができます。
置換: この化合物は、特にピリジン環で、求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化アルミニウムリチウムや触媒存在下での水素ガスなどの還元剤が使用されます。
置換: 水素化ナトリウムや有機リチウム化合物などの試薬が一般的に使用されます。
生成される主な生成物
酸化: インドール環とピリジン環の酸化誘導体。
還元: 元の化合物のアミノ誘導体。
置換: さまざまな置換ピリジンおよびインドール誘導体。
科学的研究の応用
2-(6-(ピリジン-4-イル)-1H-インドール-3-イル)アセトニトリルは、科学研究でさまざまな用途があります。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: 抗線維化および抗炎症特性など、潜在的な生物活性について調査されています.
医学: さまざまな病気の治療薬としての可能性について探索されています。
産業: 特定の電子または光学特性を持つ新素材の開発に利用されています。
作用機序
2-(6-(ピリジン-4-イル)-1H-インドール-3-イル)アセトニトリルの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、酵素や受容体に結合し、それらの活性を調節し、さまざまな生物学的効果をもたらします。 たとえば、線維化に関与する特定の酵素の活性を阻害し、コラーゲン産生を抑制する可能性があります .
類似の化合物との比較
類似の化合物
2-(ピリジン-4-イル)アセトニトリル: インドール部分構造を欠いているが、反応性は似ている、より単純な類似体。
4-(2,6-ジ(ピリジン-4-イル)ピリジン-4-イル)ベンゾニトリル: ピリジン環を追加した、より複雑な化合物.
独自性
2-(6-(ピリジン-4-イル)-1H-インドール-3-イル)アセトニトリルは、ピリジン環とインドール環の両方が存在するため、独特です。これら2つの環は、明確な化学的および生物学的特性を付与します。この二重機能により、より単純な類似体と比較して、より幅広い用途と反応性を実現できます。
類似化合物との比較
Similar Compounds
2-(Pyridin-4-yl)acetonitrile: A simpler analog with similar reactivity but lacking the indole moiety.
4-(2,6-Di(pyridin-4-yl)pyridin-4-yl)benzonitrile: A more complex compound with additional pyridine rings.
Uniqueness
2-(6-(Pyridin-4-yl)-1H-indol-3-yl)acetonitrile is unique due to the presence of both pyridine and indole rings, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and reactivity compared to simpler analogs.
特性
分子式 |
C15H11N3 |
|---|---|
分子量 |
233.27 g/mol |
IUPAC名 |
2-(6-pyridin-4-yl-1H-indol-3-yl)acetonitrile |
InChI |
InChI=1S/C15H11N3/c16-6-3-13-10-18-15-9-12(1-2-14(13)15)11-4-7-17-8-5-11/h1-2,4-5,7-10,18H,3H2 |
InChIキー |
DGTCQWAQNIPOQH-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C3=CC=NC=C3)NC=C2CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3-Chloro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B11873013.png)











